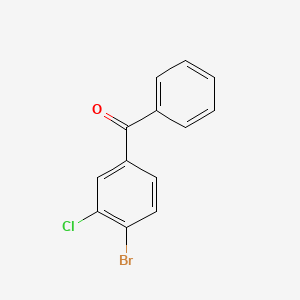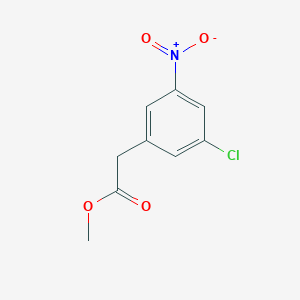
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate
概要
説明
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of acetic acid and is characterized by the presence of a chlorocarbonyl group and two methyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester typically involves the esterification of 4-chlorocarbonyl-2,6-dimethylphenol with acetic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other functional groups.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester involves its interaction with specific molecular targets and pathways. The chlorocarbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or other proteins, thereby affecting various biological processes.
類似化合物との比較
Similar Compounds
Acetic acid 4-chlorocarbonyl-phenyl ester: Similar structure but lacks the two methyl groups.
Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl amide: Contains an amide group instead of an ester group.
Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ether: Contains an ether linkage instead of an ester linkage.
Uniqueness
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate is unique due to the presence of both the chlorocarbonyl group and the two methyl groups on the phenyl ring. This structural feature imparts specific chemical reactivity and physical properties that distinguish it from other similar compounds.
特性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC名 |
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate |
InChI |
InChI=1S/C11H11ClO3/c1-6-4-9(11(12)14)5-7(2)10(6)15-8(3)13/h4-5H,1-3H3 |
InChIキー |
PRMHQIVOFKWXCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8453899.png)
![tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane](/img/structure/B8453907.png)

![N-[(3-Chlorophenyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B8453915.png)










